1,1-dioxothietane-3-carboxylic acid

pKa modulation sulfone acidity carboxylic acid ionization

1,1-Dioxothietane-3-carboxylic acid (CAS 13129-21-0; synonyms: thietane-3-carboxylic acid 1,1-dioxide, 3-thietanecarboxylic acid 1,1-dioxide) is a sulfur-containing four-membered heterocyclic building block with the molecular formula C₄H₆O₄S and molecular weight 150.15 g/mol. The compound features a thietane ring bearing a carboxylic acid at the 3-position and a fully oxidized sulfur atom (sulfone, S(VI)) that imparts distinct physicochemical properties relative to its non-oxidized thietane, oxetane, and cyclobutane congeners.

Molecular Formula C4H6O4S
Molecular Weight 150.16 g/mol
CAS No. 13129-21-0
Cat. No. B077600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dioxothietane-3-carboxylic acid
CAS13129-21-0
Molecular FormulaC4H6O4S
Molecular Weight150.16 g/mol
Structural Identifiers
SMILESC1C(CS1(=O)=O)C(=O)O
InChIInChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6)
InChIKeyYRWVDUXZQYVBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dioxothietane-3-carboxylic Acid (CAS 13129-21-0): A Sulfone-Containing Four-Membered Heterocyclic Carboxylic Acid Building Block for Drug Discovery


1,1-Dioxothietane-3-carboxylic acid (CAS 13129-21-0; synonyms: thietane-3-carboxylic acid 1,1-dioxide, 3-thietanecarboxylic acid 1,1-dioxide) is a sulfur-containing four-membered heterocyclic building block with the molecular formula C₄H₆O₄S and molecular weight 150.15 g/mol [1]. The compound features a thietane ring bearing a carboxylic acid at the 3-position and a fully oxidized sulfur atom (sulfone, S(VI)) that imparts distinct physicochemical properties relative to its non-oxidized thietane, oxetane, and cyclobutane congeners [2]. It is primarily employed as a synthetic intermediate and scaffold in medicinal chemistry, particularly in the context of carboxylic acid bioisosterism, antidepressant development, and as a polarity-tuned fragment for modulating drug-like properties [2][3].

Why 1,1-Dioxothietane-3-carboxylic Acid Cannot Be Simply Replaced by Thietane-3-carboxylic Acid, Oxetane-3-carboxylic Acid, or Cyclobutane Carboxylic Acid


Although 1,1-dioxothietane-3-carboxylic acid shares a four-membered ring scaffold with thietane-3-carboxylic acid (sulfide), oxetane-3-carboxylic acid, and cyclobutane carboxylic acid, the fully oxidized sulfur (sulfone) at the 1-position fundamentally alters acidity, lipophilicity, hydrogen-bonding capacity, and solid-state handling properties [1]. The S(VI) oxidation state withdraws electron density through both inductive and field effects, lowering the predicted pKa by approximately 0.94 log units relative to the sulfide analog—an acidity shift that directly impacts ionization state at physiological pH and, consequently, membrane permeability, protein binding, and pharmacokinetic profile . Furthermore, the sulfone renders the compound markedly more polar than cyclobutane carboxylic acid (LogP −1.50 vs. +1.00) , while the crystalline solid form (mp 139.5–140.5°C) contrasts with the liquid or low-melting nature of oxetane and cyclobutane analogs, conferring tangible advantages in purification, storage, and formulation workflows . Generic substitution among these scaffolds—without accounting for the divergent physicochemical signatures imposed by the sulfone group—carries a high risk of unexpected solubility, permeability, or activity profile shifts in downstream applications.

Quantitative Differentiation of 1,1-Dioxothietane-3-carboxylic Acid: Comparator-Based Evidence for Scientific Selection


Enhanced Acidity: pKa Lowered by ~0.94 Units Relative to the Sulfide Analog and ~1.85 Units Relative to Cyclobutane Carboxylic Acid

The 1,1-dioxide (sulfone) oxidation state at the ring sulfur significantly enhances the acidity of the pendant carboxylic acid. The predicted pKa of 1,1-dioxothietane-3-carboxylic acid is 2.94±0.20 , compared to 3.88±0.20 for thietane-3-carboxylic acid (sulfide, CAS 765-55-9) , 3.88±0.20 for oxetane-3-carboxylic acid (CAS 114012-41-8) , and 4.785 (experimental, 25°C) for cyclobutane carboxylic acid (CAS 3721-95-7) . An independent computed value from Chembase yields pKa 3.18 for the target compound [1]. This ~0.94-unit decrease versus the sulfide analog is attributed to the electron-withdrawing inductive effect of the sulfone group transmitted through the thietane ring. The difference of ~1.85 units versus cyclobutane carboxylic acid represents a ~70-fold greater acid dissociation constant.

pKa modulation sulfone acidity carboxylic acid ionization four-membered heterocycle

Lipophilicity Modulation: LogP Reduction of ~2.50 Units and LogD(pH 7.4) Reduction of ~3.22 Units vs. Cyclobutane Carboxylic Acid

The sulfone moiety dramatically reduces lipophilicity compared to carbocyclic and non-oxidized heterocyclic analogs. 1,1-Dioxothietane-3-carboxylic acid exhibits a computed LogP of −1.50, LogD(pH 5.5) of −3.80, and LogD(pH 7.4) of −4.95 [1]. In contrast, cyclobutane carboxylic acid displays LogP = 1.00, LogD(pH 5.5) = 0.045, and LogD(pH 7.4) = −1.73 [2]. The LogP differential of approximately 2.50 units corresponds to a ~316-fold difference in octanol-water partition coefficient, while at physiological pH (7.4), the LogD difference of ~3.22 units indicates a ~1,660-fold lower distribution into the organic phase for the sulfone compound. The ChemRxiv preprint by Stepaniuk et al. (2025) corroborates this trend: in a systematic comparison of four-membered ring building blocks, S(VI) thietane derivatives were markedly less lipophilic than cyclobutane analogs and even surpassed oxetane in polarity, with S(II) thietanes remaining close to cyclobutane in lipophilicity [3].

lipophilicity modulation LogD LogP sulfone polarity CNS drug design permeability

Crystalline Solid Physical Form: Melting Point of 139.5–140.5°C vs. Liquid or Low-Melting Comparators

1,1-Dioxothietane-3-carboxylic acid is a crystalline solid with a melting point of 139.5–140.5°C . The non-oxidized thietane-3-carboxylic acid (CAS 765-55-9) melts at 64–65.5°C . Oxetane-3-carboxylic acid (CAS 114012-41-8) is reported as a liquid or waxy semi-solid at room temperature with a boiling point of approximately 285°C (predicted) . Cyclobutane carboxylic acid (CAS 3721-95-7) is a liquid with a melting point ranging from −20 to −7.5°C . The density of the target compound is 1.67±0.06 g/cm³ (predicted), substantially higher than that of thietane-3-carboxylic acid (1.43±0.06 g/cm³) and cyclobutane carboxylic acid (1.047 g/cm³) .

solid form melting point handling advantage purification crystalline

In Vivo Antidepressant Activity of 3-Substituted Thietane-1,1-Dioxides Comparable to Imipramine with Favorable Toxicity Profile

The 3-substituted thietane-1,1-dioxide compound IId demonstrated antidepressant properties at 2 and 20 mg/kg (intraperitoneal) in tail-suspension tests (TST) and forced-swim tests (FST) that were comparable to those of imipramine, a clinically established tricyclic antidepressant [1]. In silico prediction using Osiris Property Explorer and Molinspiration indicated low toxicity risks (mutagenicity, tumorigenicity, irritation, reproductive toxicity) and satisfactory pharmacokinetic characteristics with compliance to Lipinski's Rule of Five [1]. In a separate study, 3-ethoxythietane-1,1-dioxide (N-199/1) at 2 and 4.86 mg/kg showed significant antidepressant effects in the reserpine test, with a mechanism involving serotonin-positive properties and probable blockade of 5-HT₂A/₂C and/or α₂-adrenergic receptors, with effects resembling fluoxetine [2]. A systematic review covering more than 300 thietane-containing compounds confirmed that 3-methoxythietane-1,1-dioxide and 3-ethoxythietane-1,1-dioxide exhibit low toxicity (class IV), antidepressant activity not inferior to amitriptyline (10 mg/kg), and efficacy validated in chronic mild stress and resident-intruder models [3].

antidepressant thietane-1,1-dioxide in vivo tail-suspension test forced-swim test toxicity prediction

Carboxylic Acid Bioisostere Potential: Sulfone-Containing Thietane Derivatives Enable Dual COX/5-LOX Inhibition Not Achieved by the Parent Carboxylic Acid

Ballatore et al. (2017) demonstrated that replacing the carboxylic acid group of ibuprofen with a thietan-3-ol sulfone moiety (compound 10) resulted in a molecule that inhibits both COX- and 5-LOX-derived eicosanoid biosynthesis in the micromolar range, a dual inhibition profile not achieved by the parent carboxylic acid ibuprofen (which is COX-selective) [1]. The sulfone derivative 10, alongside the sulfoxide derivative 9, exhibited balanced dual inhibition in RBL-1 cell assays [1]. The model sulfone compound 6 displayed a pKa of ~9.3, compared to pKa >12 for the corresponding alcohol and sulfide derivatives, and was among the most permeable compounds within a set of 33 phenylpropionic acid derivatives bearing known carboxylic acid surrogates [1]. This demonstrates that the sulfone oxidation state uniquely combines moderate acidity with high passive membrane permeability—a desirable combination for CNS drug design that is not achievable with the parent carboxylic acid (pKa ~4–5, lower permeability) or the non-oxidized thietane analogs (pKa >12, negligible ionization) [1].

carboxylic acid bioisostere dual COX/5-LOX inhibition thietane sulfone ibuprofen analog eicosanoid biosynthesis

Three-in-One Oxidation State Tunability: S(II), S(IV), and S(VI) Thietanes Enable Rational Modulation of Ionization and Lipophilicity Unavailable in Oxetane or Cyclobutane Series

Stepaniuk et al. (2025) disclosed a systematic physicochemical study of thietane building blocks covering all three sulfur oxidation states—S(II) (sulfide), S(IV) (sulfoxide), and S(VI) (sulfone)—in direct comparison with oxetane, azetidine, and cyclobutane analogs [1]. The pKa data for amines and carboxylic acids, along with LogD measurements for model benzamides and anilides, revealed that S(II) thietane derivatives remained close to cyclobutane in lipophilicity, while S(IV) and S(VI) counterparts were markedly less lipophilic and more acidic/less basic, even surpassing oxetane in polarity [1]. Specifically, 1,1-dioxothietane-3-carboxylic acid represents the S(VI) terminus of this continuum: the most polar, most acidic, and least basic member of the series. This three-in-one tunability concept—where the same thietane scaffold can be deployed at three discrete oxidation states to systematically vary ionization state and lipophilicity—has no direct parallel in the oxetane (O cannot adopt multiple oxidation states) or cyclobutane (all-carbon, no heteroatom oxidation) series [1]. The synthetic platform was validated by preparing thietane-based analogs of a marketed N-acyl sulfonamide drug [1].

oxidation state tunability thietane scaffold sulfoxide/sulfone polarity modulation sp³-rich building block

High-Impact Application Scenarios for 1,1-Dioxothietane-3-carboxylic Acid: Evidence-Driven Procurement Guidance


CNS Drug Discovery: Antidepressant Lead Optimization Leveraging a Validated, Low-Toxicity Scaffold

1,1-Dioxothietane-3-carboxylic acid serves as a strategic key intermediate for synthesizing 3-substituted thietane-1,1-dioxide derivatives with demonstrated in vivo antidepressant activity. As established in Section 3, compounds derived from this scaffold (e.g., IId and N-199/1) show efficacy comparable to imipramine and fluoxetine at doses of 2–20 mg/kg i.p. in validated behavioral models (TST, FST, reserpine test), with in silico predictions indicating low mutagenicity, tumorigenicity, and reproductive toxicity risks [1][2]. The carboxylic acid handle at the 3-position enables facile amide coupling or esterification to generate diverse compound libraries. Procurement of this building block is warranted for CNS medicinal chemistry programs seeking differentiated mechanisms (serotonergic, 5-HT₂A/₂C, α₂-adrenergic) with a favorable preclinical safety forecast.

Carboxylic Acid Bioisostere Replacement: Designing Compounds with Improved Membrane Permeability and Dual COX/5-LOX Polypharmacology

When a lead compound containing a carboxylic acid suffers from poor passive permeability or excessive plasma protein binding, 1,1-dioxothietane-3-carboxylic acid provides a validated entry point to thietane-sulfone-based bioisosteres. As detailed in Section 3, derivatives of this scaffold (e.g., compound 10, the thietane-3-ol sulfone analog of ibuprofen) demonstrated dual COX/5-LOX inhibition that the parent carboxylic acid cannot achieve, while model sulfone compound 6 ranked among the most permeable of 33 carboxylic acid surrogates in the PAMPA assay [3]. The moderate pKa (~9.3 for the alcohol form; ~2.9–3.2 for the carboxylic acid form) ensures predominantly neutral species at physiological pH for the alcohol bioisostere while retaining hydrogen-bond donor capacity, making this scaffold particularly suitable for CNS-penetrant anti-inflammatory or analgesic programs.

Polarity-Tuned Fragment for sp³-Rich Library Synthesis: Exploiting Oxidation State Tunability Across S(II), S(IV), and S(VI) Series

1,1-Dioxothietane-3-carboxylic acid occupies the most polar, most acidic terminus of the thietane oxidation state continuum. As reported by Stepaniuk et al. (2025), the systematic variation from S(II) through S(IV) to S(VI) within a single thietane scaffold enables rational tuning of both ionization state and lipophilicity across a range that exceeds what is achievable with the corresponding oxetane or cyclobutane series [4]. A medicinal chemistry team can procure the S(VI) building block (this compound) alongside its S(II) and S(IV) congeners to construct matched molecular pairs spanning a wide property space from a unified synthetic platform [4]. The carboxylic acid at C-3 provides a versatile functional handle for diversification via amide bond formation, esterification, or reduction to the alcohol for further elaboration.

Solid-Phase and Automated Parallel Synthesis: Exploiting the Crystalline Solid Form for Reliable Automated Handling

Unlike the liquid or low-melting oxetane and cyclobutane carboxylic acid analogs, 1,1-dioxothietane-3-carboxylic acid is a high-melting crystalline solid (mp 139.5–140.5°C) that can be accurately dispensed by automated solid-handling platforms with minimal hygroscopicity interference . This physical form advantage translates to reliable weighing accuracy, straightforward purification by recrystallization, and extended shelf stability under ambient storage—practical yet critical considerations for procurement in high-throughput medicinal chemistry or parallel library synthesis environments where workflow reproducibility depends on consistent solid reagent quality.

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